2-Amino-N-ethyl-N-phenylacetamide hydrochloride
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Overview
Description
2-Amino-N-ethyl-N-phenylacetamide hydrochloride is a chemical compound with the molecular formula C10H15ClN2O. It is a white crystalline powder that is soluble in water. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-ethyl-N-phenylacetamide hydrochloride typically involves the reaction of N-ethyl-N-phenylacetamide with ammonia in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is crystallized out. The crystals are filtered, washed, and dried to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-ethyl-N-phenylacetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides and acids.
Reduction: It can be reduced to form primary amines.
Substitution: It undergoes nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include primary amines, amides, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-Amino-N-ethyl-N-phenylacetamide hydrochloride is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to produce various chemical compounds.
Biology: It is used in biochemical assays to study enzyme activities and protein interactions.
Industry: It is used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-Amino-N-ethyl-N-phenylacetamide hydrochloride involves its interaction with specific molecular targets in biological systems. It can act as an enzyme inhibitor or activator, depending on the context. The compound binds to the active site of enzymes, altering their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-N-methyl-N-phenylacetamide
- 2-Amino-N-ethyl-N-benzylacetamide
- 2-Amino-N-ethyl-N-tolylacetamide
Uniqueness
2-Amino-N-ethyl-N-phenylacetamide hydrochloride is unique due to its specific chemical structure, which allows it to interact with a wide range of biological targets. Its solubility in water and stability under various conditions make it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
2-amino-N-ethyl-N-phenylacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-2-12(10(13)8-11)9-6-4-3-5-7-9;/h3-7H,2,8,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBGRHCCCNSTQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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